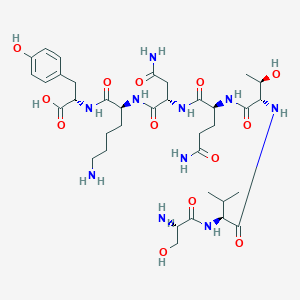![molecular formula C29H34N4O2 B14188746 4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile CAS No. 919533-67-8](/img/structure/B14188746.png)
4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile is a complex organic compound that belongs to the class of diazene-based Schiff base derivatives. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields, including chemistry, biology, and industrial applications.
Métodos De Preparación
The synthesis of 4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile typically involves a multi-step process. One common method includes the reaction of 4-aminophenol with 1-bromodecane to form 4-(10-bromodecyloxy)aniline. This intermediate is then reacted with 4-cyanobenzaldehyde under Schiff base formation conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as acetic acid .
Análisis De Reacciones Químicas
4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amines.
Aplicaciones Científicas De Investigación
4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and metal surfaces. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction. In industrial applications, it forms a protective film on metal surfaces, preventing corrosion by blocking the interaction between the metal and corrosive agents .
Comparación Con Compuestos Similares
4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile can be compared with other diazene-based Schiff base derivatives such as:
4-[(E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile: This compound has a shorter alkyl chain, which affects its solubility and reactivity.
4-[(E)-(3-((E)-(dodecylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile:
Propiedades
Número CAS |
919533-67-8 |
|---|---|
Fórmula molecular |
C29H34N4O2 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
4-[[4-[10-(4-aminophenoxy)decoxy]phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C29H34N4O2/c30-23-24-9-13-26(14-10-24)32-33-27-15-19-29(20-16-27)35-22-8-6-4-2-1-3-5-7-21-34-28-17-11-25(31)12-18-28/h9-20H,1-8,21-22,31H2 |
Clave InChI |
VEZNZBLIPOONNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)OCCCCCCCCCCOC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)
![4-{2-[4-(Diphenylamino)phenyl]ethenyl}phenyl prop-2-enoate](/img/structure/B14188683.png)
![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)








